Phosphoseryl Phosphoserine
Overview
Description
Phosphoserine (abbreviated as SEP or J) is an ester of serine and phosphoric acid. It is a component of many proteins as a result of post-translational modifications . The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases .
Synthesis Analysis
Phosphoserine is synthesized via the enzymatic phosphorylation of L-serine . In certain methanogenic archaea, phosphoserine is used in a two-step pathway to direct the incorporation of cysteine into proteins .Molecular Structure Analysis
Phosphoserine has three potential coordination sites (carboxyl, amine, and phosphate group). Determination of the mode of coordination between phosphorylated ligands and metal ions occurring in an organism is a first step to explain the function of phosphoserine in bioinorganic processes .Chemical Reactions Analysis
The phosphorylation of the alcohol functional group in serine to produce phosphoserine is a key post-translational modification that regulates diverse biological processes . β-Elimination of the phosphate group on phosphoserine and phosphothreonine residues and addition of an alkyldithiol is a useful tool for analysis of the phosphorylation states of proteins and peptides .Physical And Chemical Properties Analysis
Phosphoserine has a molar mass of 185.073 g/mol and a melting point of 228 °C (442 °F; 501 K) . The solvent composition was also found to have a major effect on the yield of the reaction .Scientific Research Applications
1. Protein Synthesis and Biochemical Roles
- tRNA and Protein Synthesis : PSP has been identified in specific hepatic transfer RNA (tRNA) from rat and rooster liver, suggesting a role in ribosomal polypeptide synthesis (Mäenpää & Bernfield, 1970).
- Phosphoserine Aminotransferase Catalysis : Studies indicate that PSP does not participate as an intermediate in phosphoserine aminotransferase catalysis, emphasizing the specificity of biochemical pathways involving phosphoserine (Mizutani et al., 1988).
- Casein Kinase-2 Substrate : PSP, upon partial dephosphorylation, serves as an efficient substrate for casein kinase-2, influencing protein phosphorylation dynamics (Meggio et al., 1988).
2. Biomedical and Therapeutic Applications
- Bone Regeneration : PSP has shown potential in promoting osteogenic differentiation of human adipose stem cells, suggesting its application in bone tissue engineering (Ying et al., 2014).
- Mineralized Tissue Regeneration : Multiphosphorylated peptides, including PSP, play a significant role in nucleating and regulating biomineralization, with applications in tissue regeneration (Cross et al., 2007).
3. Structural and Mechanistic Insights
- Structural Characterization : High-resolution structural studies of PSP have provided insights into its role in RNA-dependent cysteine biosynthesis in archaea, highlighting its biochemical significance (Fukunaga & Yokoyama, 2007).
- Phosphoserine Phosphatase Studies : Research on phosphoserine phosphatase, related to PSP, has elucidated mechanisms crucial for understanding phosphoester hydrolysis in various biological processes (Collet et al., 1999).
Future Directions
The efficient biosynthesis of proteins bearing site-specific phosphorylation would enable the biochemical, mechanistic, and structural characterization of diverse phosphorylated proteins and provide molecular insight into how phosphorylation dynamically reshapes proteome function . The efficient biosynthesis of proteins bearing nonhydrolyzable analogs of phosphorylation at known phosphorylation sites would enable a range of additional applications .
properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-phosphonoamino]-3-hydroxy-2-phosphonopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O11P2/c7-3(1-9)4(11)8(21(17,18)19)6(2-10,5(12)13)20(14,15)16/h3,9-10H,1-2,7H2,(H,12,13)(H2,14,15,16)(H2,17,18,19)/t3-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOQZXOXEYCTCR-BBIVZNJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N([C@@](CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933575 | |
Record name | Seryl-N,2-diphosphonoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoseryl Phosphoserine | |
CAS RN |
1492-21-3 | |
Record name | Phosphoseryl-phosphoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seryl-N,2-diphosphonoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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